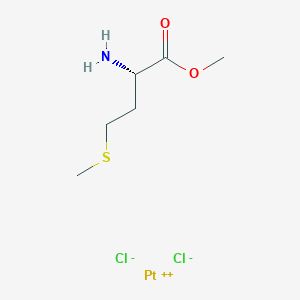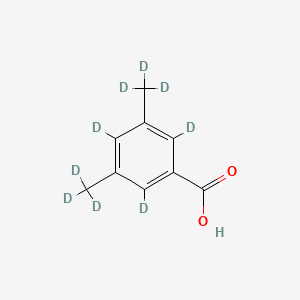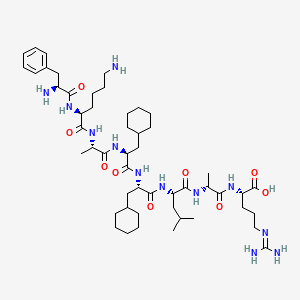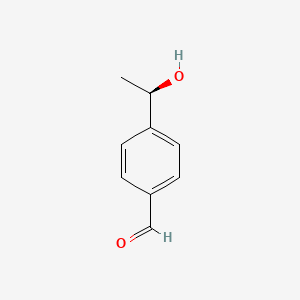
Pt(O-Methyl-methionine)Cl2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pt(O-Methyl-methionine)Cl2 typically involves the reaction of platinum precursors with O-methyl-methionine under controlled conditions. One common method is to react potassium tetrachloroplatinate(II) with O-methyl-methionine in an aqueous solution. The reaction is usually carried out at room temperature, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .
化学反応の分析
Types of Reactions
Pt(O-Methyl-methionine)Cl2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state platinum compounds.
Reduction: It can be reduced to form lower oxidation state platinum compounds.
Substitution: The chloride ligands can be substituted with other ligands such as thiourea, L-methionine, and L-histidine.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like thiourea for substitution reactions. The reactions are typically carried out in aqueous solutions at controlled temperatures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with thiourea can yield Pt(thiourea)Cl2 complexes .
科学的研究の応用
Pt(O-Methyl-methionine)Cl2 has several scientific research applications:
作用機序
The mechanism of action of Pt(O-Methyl-methionine)Cl2 involves its interaction with biological molecules. The compound can bind to DNA, forming cross-links that inhibit DNA replication and transcription. This leads to the disruption of cell division and ultimately cell death. The molecular targets include DNA and various proteins involved in cell cycle regulation .
類似化合物との比較
Similar Compounds
Similar compounds to Pt(O-Methyl-methionine)Cl2 include:
Cisplatin: A well-known platinum-based chemotherapy drug.
Carboplatin: Another platinum-based chemotherapy drug with a different ligand structure.
Oxaliplatin: A platinum-based drug used in the treatment of colorectal cancer
Uniqueness
This compound is unique due to its specific ligand structure, which can influence its reactivity and interactions with biological molecules. This uniqueness can lead to different biological activities and potential therapeutic applications compared to other platinum-based compounds .
特性
CAS番号 |
139014-07-6 |
|---|---|
分子式 |
C6H13Cl2NO2PtS |
分子量 |
429.219 |
IUPAC名 |
dichloroplatinum;methyl (2S)-2-amino-4-methylsulfanylbutanoate |
InChI |
InChI=1S/C6H13NO2S.2ClH.Pt/c1-9-6(8)5(7)3-4-10-2;;;/h5H,3-4,7H2,1-2H3;2*1H;/q;;;+2/p-2/t5-;;;/m0.../s1 |
InChIキー |
RAIUUDGYMMXSCG-BHRFRFAJSA-L |
SMILES |
COC(=O)C(CCSC)N.Cl[Pt]Cl |
同義語 |
O-methyl-methionine-dichloroplatinum(II) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[4-bromo-2-(hydroxymethyl)phenyl]acetamide](/img/structure/B591101.png)


